molecular formula C7H6N2 B154492 2-Cyano-4-methylpyridine CAS No. 1620-76-4

2-Cyano-4-methylpyridine

Cat. No. B154492
CAS RN: 1620-76-4
M. Wt: 118.14 g/mol
InChI Key: LQAWSWUFSHYCHP-UHFFFAOYSA-N
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Description

2-Cyano-4-methylpyridine is a compound that belongs to the class of cyano-substituted pyridines. It is structurally related to other cyanopyridines, which have been extensively studied due to their interesting chemical properties and potential applications in various fields, including coordination chemistry and materials science.

Synthesis Analysis

The synthesis of cyano-substituted pyridines can be achieved through various methods. For instance, the synthesis of novel 4-substituted-3-cyano-2-aminopyridines has been established using enaminonitriles and various primary amines under microwave irradiation and solvent-free conditions . This method provides a convenient approach to synthesize cyano-2-aminopyridine derivatives, which are structurally related to 2-cyano-4-methylpyridine.

Molecular Structure Analysis

The molecular structure of cyanopyridines has been the subject of several studies. For example, the crystal structures of 2- and 3-cyanopyridine isomers have been determined using low-temperature X-ray single crystal experiments . These studies provide valuable insights into the intermolecular interactions and the role of hydrogen bonds in the stabilization of the crystal structure, which is relevant for understanding the properties of 2-cyano-4-methylpyridine.

Chemical Reactions Analysis

Cyanopyridines participate in a variety of chemical reactions. The reaction of 2-cyano-4-pyrone with amines and hydrazines, for example, leads to the formation of carbamoylated aminoenones and pyrazolylacetic acid hydrazides . Although this reaction involves a different cyano-substituted compound, it highlights the reactivity of the cyano group in such molecules, which is also pertinent to 2-cyano-4-methylpyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanopyridines are influenced by their molecular structure. The presence of cyano groups can affect the fluorescence, as demonstrated by the intense fluorescence observed in 4,6-disubstituted-3-cyano-2-methylpyridines . Additionally, the coordination of π-acceptor 4-cyanopyridine ligands to metal centers can significantly alter the electronic and structural properties of the resulting complexes, as seen in the case of cobalt(ii) coordination compounds . These findings are relevant to the study of 2-cyano-4-methylpyridine, as they provide a basis for understanding its potential properties and applications.

Scientific Research Applications

Fluorescent Labeling in Quantitative Analysis

2-Cyano-4-methylpyridine derivatives, specifically those with a 4-(dialkylamino)phenyl substituent, have been utilized as fluorescent labeling reagents. These compounds are particularly effective in the quantitative analysis of carnitine, a compound relevant in metabolism. For instance, 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine has shown promising properties in this context (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).

Molecular and Crystal Structure Analysis

Studies have been conducted on 2-hydroxy-3-cyano-4-methylpyridine to understand its molecular and X-ray diffraction (XRD) structures. These investigations include room temperature infrared (IR) and Raman studies. Quantum chemical calculations have also been performed to analyze the nature of vibrational modes, hydrogen bond stabilization, and potential applications in hybrid formation technology (Kucharska et al., 2010).

Fluorescent Properties for Sensing Applications

The synthesis and characterization of fluorescent 4,6-disubstituted-3-cyano-2-methylpyridines have revealed their potential in sensing applications. These compounds exhibit intense fluorescence and can be more effective than certain traditional fluorescent materials. The presence of the 3-cyano group in these pyridines enhances fluorescence intensities and improves photostability, making them suitable for use in various fluorescence-based applications (Matsui et al., 1992).

Chemical Intermediates in Organic Syntheses

2-Cyano-4-methylpyridine and its derivatives are often used as intermediates in organic syntheses. For example, in the production of cyanopyridinium ions, they have been utilized to investigate the kinetics and products of hydrolysis reactions. This kind of study is crucial for understanding the behavior of these compounds in various chemical processes (Kosower & Patton, 1966).

Photochemical Studies

The photochemistry of 2-cyano-4-methylpyridine and related compounds has been explored in various studies. For instance, the investigation of vapor-phase photochemistry of methyl- and cyanopyridines, including deuterium labeling studies, provides insights into the photoreactivity and potential applications of these compounds in photochemical processes (Pavlik, Laohhasurayotin, & Vongnakorn, 2007).

Safety And Hazards

2-Cyano-4-methylpyridine is toxic if swallowed and causes skin and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If swallowed, it is advised to immediately call a poison center or doctor .

properties

IUPAC Name

4-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAWSWUFSHYCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-methylpyridine

CAS RN

1620-76-4, 20970-75-6
Record name 4-Methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
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Record name 3-Methylpyridine-2-carbonitrile
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Record name 2-Cyano-4-methylpyridine
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Synthesis routes and methods I

Procedure details

To a suspension of 4-picoline N-oxide (13.64 g, 0.124 mole) in 82 ml of THF, under an inert atmosphere, was added trimethylsilyl cyanide (20.1 ml, 0.15 mole) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.4 ml, 0.028 mole). After stirring at 25 ° C. for 12 hours, the reaction mixture was heated to reflux. After 4.5 hours, the solvent was removed under reduced pressure and the crude sample was eluted with methylene chloride through a pad of Florisil®. The solvent was removed under reduced pressure to provide (8.7 g, 60%) of 2-cyano-4-methyl pyridine, a white crystalline solid: mp 88°-89 ° C. Anal. Calc'd. for C7H6N2 : C, 71.17; H, 5.12; N, 23.71. Found: C, 70.71; H, 5.16; N, 23.44.
Quantity
13.64 g
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
solvent
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Methylpyridine N-oxide (2.0 g, 18.3 mmol) was dissolved in nitroethane (25 ml), and trimethylsilyl cyanide (2.0 g, 20.2 mmol) and N,N-dimethylcarbamoyl chloride (1.7 ml, 18.5 mmol) were added thereto. The reaction mixture was stirred at room temperature for 5 days, concentrated under reduced pressure, combined with saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried. The solvent was evaporated under reduced pressure. The obtained crystals were collected by filtration, washed with diisopropyl ether and dried to give the titled compound (0.91 g, 42%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
42%

Synthesis routes and methods III

Procedure details

Triethylamine (13.4 mL, 91.9 mmol) and trimethylsilyl cyanide (25 mL, 187.5 mmol) were added sequentially to a solution comprising 4-methylpyridine N-oxide (5 g, 45.8 mmol) and acetonitrile (20 mL). The mixture was heated at reflux for 24 hours, cooled and diluted with methylene chloride (150 mL). Saturated sodium bicarbonate solution (100 mL) was added slowly to the mixture and then the aqueous layer was separated and extracted with methylene chloride (100 mL). The combined organic layers were washed with water (2×150 mL), dried (MgSO4) and concentrated under reduced pressure. The residue was crystallized from ethyl acetate/hexanes to provide 4-methylpyridine-2-carbonitrile (3.5 g, 29.6 mmol) as a dark solid, 1H-NMR (300 Mhz, DMSO-d6): 2.4 (s, 3H), 7.6 (d, 1H, J=5 Hz), 7.8 (s, 1H), 8.6 (d, 1H, J=5 Hz), MS (ESI), Calculated for C7H6N2 : 228.24, Found (MH+): 119.
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyano-4-methylpyridine
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2-Cyano-4-methylpyridine

Citations

For This Compound
38
Citations
WE Feely, EM Beavers - Journal of the American Chemical …, 1959 - ACS Publications
In studying this reaction more fully, a more con-venient method of preparing N-methoxy salts was found which consisted of treating the N-oxides with dimethyl sulfate. This method gave …
Number of citations: 143 pubs.acs.org
FH Case, TJ Kasper - Journal of the American Chemical Society, 1956 - ACS Publications
The following substituted 4-phenylpyridines havebeen synthesized by a modified Tschitschibabin reaction: 2, 6-bis-(4-methyI-2-pyridyl), 2, 6-bis-(4-ethyl-2-pyridyl), 2, 6-bis-(4-phenyl-2-…
Number of citations: 99 pubs.acs.org
T Okamoto, M Hirobe, A Ohsawa - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
In our recent study,” it was found that an 1—(N—acylalkylamino) pyridinium derivative (HI) gave predominantly 4—cyanopyridine and the corresponding amide (V) by the reaction with …
Number of citations: 36 www.jstage.jst.go.jp
GA Swan, PR Thomas - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… (I ; R = H, R’ = Me, X = C1) might be expected to be reactive, we first synthesised this compound by the general method of Prasad and Swan,2 starting with 2-cyano-4-methylpyridine …
Number of citations: 0 pubs.rsc.org
K Parimal - 2005 - scholarworks.iu.edu
… The Raman spectra of 5Me2bptz and 4Me2bptz and their precursor subunits, 2-cyano-5-methylpyridine and 2-cyano-4-methylpyridine have been recorded with 514.5 and 785 nm …
Number of citations: 0 scholarworks.iu.edu
HJ Park, JN Kim, HJ Yoo, KR Wee… - The Journal of …, 2013 - ACS Publications
… A solution of 2-cyano-4-methylpyridine (5, 1.3 g, 9.3 mmol) in N,N-dimethylformamide (60.0 mL) was added to trifluoroacetic acid hydrazide (8, 2.2 g, 17.2 mmol), and the resulting …
Number of citations: 64 pubs.acs.org
PA Goodson, AR Oki, J Glerup… - Journal of the American …, 1990 - ACS Publications
… 2-Cyano-4-methylpyridine. The compound was prepared by the … 1.6 g (75%) of 2-cyano-4-methylpyridine as a white solid: … g (27.6 mmol) of 2-cyano-4-methylpyridine in 164 mL of dry …
Number of citations: 159 pubs.acs.org
FH Case, PJ Mcmenamin - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
A series of oximes of substituted 2‐pyridylmethyl and phenyl ketones has been prepared. These all contain the ferroin group (NCCN). The 4‐substituted pyridyl‐syn‐methyl and …
Number of citations: 10 onlinelibrary.wiley.com
X Han, J Liu, B Wang, A Du, L Xu, B Wu - Journal of Chromatography A, 2018 - Elsevier
… Additionally, the DPPP column retains pyridine derivatives longer than the DB-17 column, especially for 2-cyano-4-methylpyridine. Probably, the cyano and pyridine group in the …
Number of citations: 10 www.sciencedirect.com
A El Hadri, GÉR Leclerc - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… A mixture of 1.2 g (0.01 mole) of 2-cyano-4-methylpyridine, 4.3 g (0.03 mole) of 7V-bromosuccinimide and 0.3 g of benzoyl peroxide in 30 ml of dry carbon tetrachloride was refluxed for …
Number of citations: 20 onlinelibrary.wiley.com

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